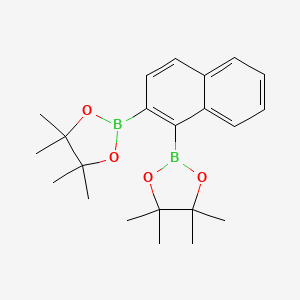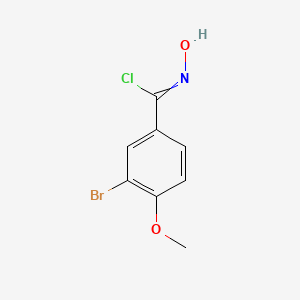
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7BrClNO2 and a molecular weight of 264.5 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride core. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired product . The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Solvent: Commonly used solvents include dichloromethane or chloroform.
Catalysts: Sometimes, catalysts like pyridine are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can undergo demethylation.
Hydrolysis: The chloride group can be hydrolyzed to form the corresponding benzimidoyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzimidoyl compounds can be formed.
Oxidation Products: Benzimidoyl ketones or aldehydes.
Reduction Products: Benzimidoyl alcohols.
Applications De Recherche Scientifique
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride involves its interaction with various molecular targets. The bromine atom and the hydroxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The methoxy group can also participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Similar structure but lacks the methoxy group and chloride.
4-Methoxybenzimidoyl Chloride: Similar core structure but lacks the bromine and hydroxy groups.
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the hydroxy group and chloride.
Uniqueness
3-Bromo-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the presence of all three functional groups (bromine, hydroxy, and methoxy) attached to the benzimidoyl chloride core. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H7BrClNO2 |
|---|---|
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
3-bromo-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3 |
Clé InChI |
BVFUVKRHNBOYEH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=NO)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
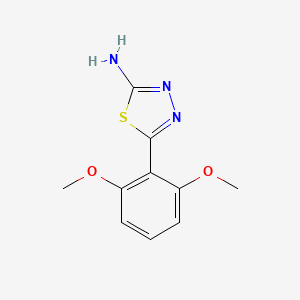
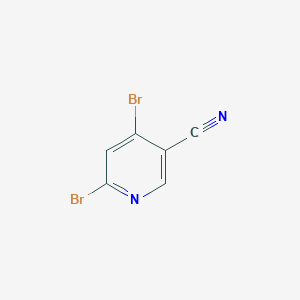
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)
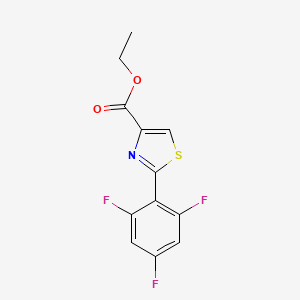
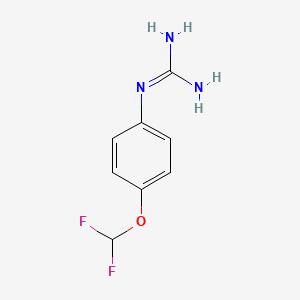
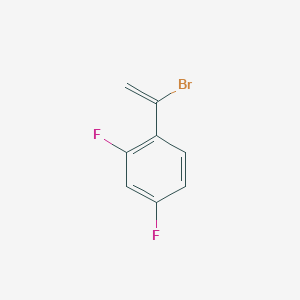

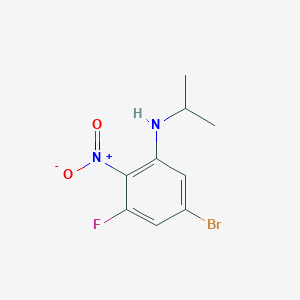
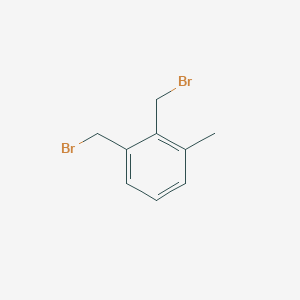
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)

